(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine is a chemical compound that features a cyclohexylamine core with a trifluoromethyl-substituted pyridine ring attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is reacted with a suitable nucleophile to introduce the ether linkage. This can be achieved through a nucleophilic substitution reaction using a cyclohexanol derivative under basic conditions.
Amination: The resulting intermediate is then subjected to amination to introduce the amine group. This can be done using ammonia or an amine source under appropriate conditions, such as elevated temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and amine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties. Its trifluoromethyl group imparts stability and lipophilicity, making it valuable in various applications.
Mechanism of Action
The mechanism of action of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The amine group can form hydrogen bonds or electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: A related compound with similar trifluoromethyl and amine functionalities.
2-(Trifluoromethyl)pyridine: Lacks the amine group but shares the trifluoromethyl-substituted pyridine core.
Cyclohexylamine: Contains the cyclohexylamine core but lacks the trifluoromethyl-pyridine moiety.
Uniqueness
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine is unique due to the combination of its trifluoromethyl-substituted pyridine ring and cyclohexylamine core. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
676560-28-4 |
---|---|
Molecular Formula |
C12H15F3N2O |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxycyclohexan-1-amine |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1,6-7,9-10H,2-5,16H2 |
InChI Key |
PSKDPLYVBXKMIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.